2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a simpler and greener synthetic methodology . The reaction mass efficiency (RME) values found for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines were in the range of 40–53% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-5-2-7-9-3-6 (8 (12)13)4-11 (7)10-5/h2-4H,1H3, (H,12,13) and the InChI key is YHVGUXFUOSJCFJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antitrypanosomal Activity
Compounds synthesized from the pyrazolo[1,5-a]pyrimidine framework, including derivatives like 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide, have been identified to possess antitrypanosomal activity. These findings suggest potential applications in the development of treatments for trypanosomiasis, a disease caused by Trypanosoma parasites. The synthesis pathways involve reactions with heterocyclic amines and diazonium salts, leading to a variety of derivatives with potential pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antiviral Activity
The exploration of pyrazolo[1,5-a]pyrimidine derivatives has extended into antiviral research, with some compounds showing efficacy against human cytomegalovirus and herpes simplex virus type 1. This line of research opens up possibilities for the use of these compounds in antiviral therapies, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine core in medicinal chemistry (Saxena, Coleman, Drach, & Townsend, 1990).
Antimicrobial and Antitumor Activities
Novel synthetic routes have led to the creation of enaminones and other derivatives with antimicrobial and antitumor activities. These findings underscore the potential of this compound related compounds in contributing to the development of new therapeutic agents for treating cancer and bacterial infections (Riyadh, 2011).
Inhibition of Neoplasms
Research has demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can significantly inhibit the growth of neoplasms in mice, presenting a new class of compounds with anticancer activity. This suggests a promising avenue for developing novel cancer treatments based on the modification of the pyrazolo[1,5-a]pyrimidine structure (Skipper, Robins, & Thomson, 1955).
Fluorescent Probes for Biological Applications
The ability to synthesize functional fluorophores from pyrazolo[1,5-a]pyrimidine derivatives opens up applications in biological imaging and sensing. These compounds exhibit large Stokes shifts and high fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Safety and Hazards
The safety information for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVJXALHBNWTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230030 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-99-9 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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